molecular formula C19H27NO6 B1680947 Senkirkine CAS No. 2318-18-5

Senkirkine

Cat. No.: B1680947
CAS No.: 2318-18-5
M. Wt: 365.4 g/mol
InChI Key: HPDHKHMHQGCNPE-AVAFHTDCSA-N
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Description

Senkirkine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the Senecio genus. These alkaloids are known for their complex structures and significant biological activities. This compound is notable for its toxic properties, which can lead to liver damage and other health issues if ingested in large quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of senkirkine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. when required for research purposes, it is often extracted from plants known to produce it naturally. The extraction process involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Senkirkine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce reactive intermediates that may further react to form complex structures .

Scientific Research Applications

Senkirkine has several applications in scientific research:

Comparison with Similar Compounds

  • Senecionine
  • Retrorsine
  • Monocrotaline

Properties

CAS No.

2318-18-5

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(1R,4Z,6S,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15+,19+/m0/s1

InChI Key

HPDHKHMHQGCNPE-AVAFHTDCSA-N

SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C

Isomeric SMILES

C/C=C\1/C[C@@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C

Appearance

Solid powder

melting_point

198 °C

Key on ui other cas no.

2318-18-5

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable at room temp in closed containers.

solubility

Readily soluble in ethyl acetate and chloroform;  less soluble in water, ethanol, acetone and benzene
In water, 8.6X10+4 mg/L @ 25 °C /Estimated/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

neosenkirkine
senkirkine
senkirkine, (15E)-isome

vapor_pressure

3X10-14 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of senkirkine?

A1: this compound has a molecular formula of C19H27NO6 and a molecular weight of 365.4 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic features including IR absorptions near 1600 cm-1, indicative of otonecines with transannular interactions between the basic nitrogen and a carbonyl group. [, ] Its 1H and 13C NMR spectra have been reported, facilitating structural elucidation and identification. [, , , ]

Q3: What are the known toxic effects of this compound?

A3: this compound is hepatotoxic, meaning it can cause liver damage. [, , , , ] Studies in rats have shown that this compound can induce liver cell adenoma [] and its chronic administration can lead to liver fibrosis, bile duct hyperplasia, and regenerative nodule formation. []

Q4: How does this compound exert its toxic effects?

A4: this compound is bioactivated in the liver by cytochrome P450 enzymes, primarily CYP3A4, through hydroxylation. [, , ] This bioactivation forms reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity. [, ]

Q5: Are there specific DNA adducts associated with this compound exposure?

A6: Yes, four specific DNA adducts have been identified in the liver of rats exposed to this compound: two pairs of epimers of 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine adducts (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine adducts (DHP-dA-3 and DHP-dA-4). [] These adducts are considered potential biomarkers of this compound-induced liver tumor formation. []

Q6: Which plants are known to contain this compound?

A6: this compound is found in various plant species, including:

  • Senecio species: Senecio pierotii [], Senecio anonymus [], Senecio scandens [, , ], Senecio glabellus [], Senecio tenuifolius [], Senecio leptolobus [], Senecio deferens [], Senecio argunensis []
  • Tussilago farfara (coltsfoot) [, , , , , ]
  • Petasites japonicus [, ]
  • Crotalaria laburnifolia []
  • Ligularia sibirica []
  • Tephroseris integrifolia []
  • Gynura pseudo-china []
  • Emilia sonchifolia []
  • Emilia flammea []

Q7: How is this compound typically extracted and analyzed?

A8: this compound can be extracted from plant material using various methods, including Soxhlet extraction and refluxing with acidified methanol. [, ] Analytical techniques for this compound quantification include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) coupled with various detectors (DAD, MS/MS), capillary electrophoresis (CE), and enzyme immunoassays. [, , , , , , ]

Q8: Is this compound currently used in any therapeutic applications?

A8: No, this compound is not used for therapeutic purposes due to its known hepatotoxicity and potential carcinogenicity.

Q9: Are there computational models available for studying this compound?

A13: Computational chemistry approaches, including molecular docking and quantum chemical calculations, have been employed to predict the site of metabolic bioactivation of this compound by CYP3A4. [] These models can be valuable tools for understanding the metabolism and toxicity of this compound.

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